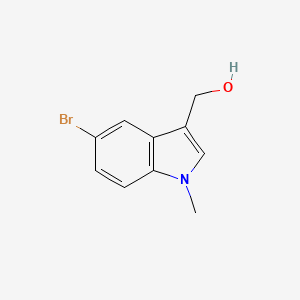

(5-bromo-1-methyl-1H-indol-3-yl)methanol

Description

Global Significance of Indole (B1671886) Derivatives in Chemical Synthesis

Indole and its derivatives are of paramount importance in the landscape of chemical synthesis, largely due to their roles as foundational building blocks for a multitude of complex molecules. nih.gov They are integral to numerous natural products, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide range of alkaloids with potent physiological effects. nih.gov The indole framework is a common feature in many pharmaceuticals, underscoring its therapeutic relevance. Marketed drugs containing the indole core are used to treat a variety of conditions, from cancer (e.g., vinca (B1221190) alkaloids) to neurodegenerative disorders. nih.govmdpi.com

The chemical versatility of the indole ring allows for its functionalization at multiple positions, enabling chemists to systematically modify its structure to achieve desired properties. This adaptability has made indole derivatives central to the development of new anticancer agents, antimicrobials, anti-inflammatory drugs, and compounds targeting the central nervous system. nih.govbeilstein-archives.org Consequently, a significant portion of modern organic synthesis research is dedicated to developing novel and efficient methodologies for constructing and derivatizing the indole scaffold.

Academic Research Perspectives on Substituted Indole Alcohols

Substituted indole alcohols, particularly those with a hydroxymethyl group at the C3-position (3-hydroxymethylindoles), are valuable intermediates in organic synthesis. cdnsciencepub.com The hydroxyl group provides a reactive handle for a variety of chemical transformations. These compounds can be readily converted into other functional groups, making them versatile precursors for more complex indole derivatives.

Academic research has extensively explored the reactivity of these indole alcohols. Under acidic conditions, they can generate stabilized carbocation intermediates, which are susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents at the 3-position. researchgate.net This reactivity has been harnessed in the synthesis of numerous biologically active molecules and natural products. However, the inherent reactivity of 3-hydroxymethylindoles also presents challenges, as they can be prone to self-condensation or polymerization, particularly in acidic or neutral media. cdnsciencepub.com Much research has therefore focused on developing mild and selective methods for their synthesis and subsequent functionalization to avoid these undesired side reactions.

Rationale and Scope of Research on the (5-Bromo-1-methyl-1H-indol-3-yl)methanol System

The specific structural features of this compound provide a clear rationale for its investigation as a synthetic scaffold. Each substituent is strategically placed to offer distinct advantages for chemical diversification and to potentially modulate biological activity.

5-Bromo Substitution: The presence of a bromine atom on the benzene (B151609) portion of the indole ring is of significant interest. Halogenation, and bromination in particular, is a known strategy in medicinal chemistry to enhance the biological activity of a molecule. nih.gov Studies have shown that bromine substitution at the C5-position of the indole nucleus can favorably influence the antiproliferative activity of compounds. nih.gov Furthermore, the bromine atom serves as a versatile synthetic handle for introducing further complexity through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the attachment of a wide range of aryl, alkyl, or alkynyl groups. nih.gov This capability is crucial for creating libraries of diverse compounds for drug discovery screening.

N1-Methylation: Methylation of the indole nitrogen (N1-position) is another critical modification. This substitution prevents the formation of N-H hydrogen bonds, which can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. acs.orgnih.gov In the context of drug design, N-methylation can influence how a molecule interacts with biological targets and is often explored to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov Investigations into various indole alkaloids have revealed that methylation of the indole nitrogen can be important for biological activities such as kinase inhibition. nih.gov

3-Hydroxymethyl Group: As discussed previously, the hydroxymethyl group at the C3-position is a key functional group that allows for a plethora of subsequent chemical modifications. cdnsciencepub.com It is a precursor for the synthesis of C3-alkylated indoles, which are present in many bioactive compounds. nih.gov

The combination of these three elements—a modifiable halogen for cross-coupling, an N-methyl group to tune physicochemical properties, and a reactive hydroxymethyl group for further derivatization—makes this compound a highly valuable and versatile building block in heterocyclic chemistry. Research on this system is focused on leveraging its synthetic potential to construct novel, complex molecules with tailored properties for applications in materials science and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10075-53-3 | |

| Molecular Formula | C₁₀H₁₀BrNO | |

| Boiling Point | 393.2±27.0 °C (Predicted) | |

| Density | 1.53±0.1 g/cm³ (Predicted) | |

| pKa | 14.38±0.10 (Predicted) |

Structure

3D Structure

Properties

CAS No. |

10075-53-3 |

|---|---|

Molecular Formula |

C10H10BrNO |

Molecular Weight |

240.10 g/mol |

IUPAC Name |

(5-bromo-1-methylindol-3-yl)methanol |

InChI |

InChI=1S/C10H10BrNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-5,13H,6H2,1H3 |

InChI Key |

YFQHVYZRTVNHSP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the 5 Bromo 1 Methyl 1h Indol 3 Yl Methanol Scaffold and Its Precursors

Strategic Approaches to the Indole (B1671886) Core Functionalization at N1 and C5 Positions

N1-Methylation Protocols for the Indole Nitrogen

The methylation of the indole nitrogen is a common transformation in indole chemistry. Classical methods often employ highly reactive and toxic reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base such as sodium hydride (NaH). researchgate.net However, contemporary synthetic chemistry has moved towards safer and more environmentally benign alternatives.

Dimethyl carbonate (DMC) has emerged as a prominent green methylating agent. researchgate.net The reaction of an indole substrate with DMC is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at reflux, with a mild base such as potassium carbonate (K2CO3) promoting the reaction. This method has been successfully applied to various substituted indoles, including those with electron-withdrawing groups like a nitro group, and is suitable for large-scale production. researchgate.net The choice of catalyst can influence the reaction outcome; for instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC leads exclusively to the N-methylated product. st-andrews.ac.uk In contrast, other catalysts might yield a mix of N-methylated and N-methoxycarbonylated indoles. st-andrews.ac.uk

Another modern approach involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a solid, non-toxic methylating agent under mildly basic conditions. This protocol demonstrates broad applicability for N-heterocycles, including a variety of functionalized indoles, and is noted for its operational simplicity. nih.gov

| Methylating Agent | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| Dimethyl Carbonate (DMC) | K2CO3 | DMF | Reflux (~130°C) | High (e.g., 97.4% for 5-methoxyindole) | researchgate.net |

| Dimethyl Carbonate (DMC) | DABCO | DMF | 95°C | Selective N-methylation | st-andrews.ac.uk |

| Phenyl trimethylammonium iodide | Mild Base | - | - | High (e.g., 88% for melatonin) | nih.gov |

| Methyl Iodide / Dimethyl Sulfate | NaH, KOH, NaOH | Various | - | - | researchgate.net |

Regioselective Bromination at the C5-Position of the Indole Nucleus

The regioselective bromination of the indole ring presents a significant chemical challenge due to the high reactivity of the C3 position. Direct bromination of indole typically results in substitution at the C3 position. Therefore, strategies must be employed to direct the electrophilic substitution to the C5 position of the benzene (B151609) portion of the ring.

One effective strategy involves a temporary modification of the indole's electronic properties. A recently developed method for the C5-selective bromination of complex indole alkaloids utilizes pyridinium (B92312) tribromide (Br3 ⋅ PyH) and hydrochloric acid (HCl) in methanol (B129727). nih.govresearchgate.net This reaction is proposed to proceed through an in-situ generated indoline (B122111) intermediate, which deactivates the pyrrole (B145914) ring towards electrophilic attack, thereby favoring substitution on the benzene ring at the C5 position. This mild, metal-free method is highly selective and suitable for late-stage functionalization of complex molecules. nih.govresearchgate.net

Another approach involves introducing a directing or protecting group at other reactive positions. For example, protecting the N1 position and introducing a group at C3 can steer bromination to the desired C5 position. A patented green synthesis for 5-bromoindole (B119039) involves the hydrogenation of indole to indoline, followed by N-acetylation. google.com The resulting N-acetylindoline undergoes clean bromination at the C5 position, after which deacetylation and oxidative dehydrogenation yield the final product. google.com Similarly, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield the 5,6-dibromo derivative regioselectively, indicating that the C3-ester group directs halogenation to the benzene ring. rsc.org

| Brominating Agent | Additives/Catalyst | Solvent | Key Strategy | Reference |

| Pyridinium Tribromide | HCl | Methanol | In situ generation of indoline intermediate | nih.govresearchgate.net |

| Bromine | - | Acetic Acid | C3-ester directing group | rsc.org |

| N-Bromosuccinimide (NBS) | - | Various | Used in bromination of N-acetylindoline | google.com |

Synthetic Routes to C3-Hydroxymethylation of Indole Derivatives

The introduction of a hydroxymethyl group at the C3 position is the final key step in constructing the target scaffold. This can be achieved through a two-step formylation-reduction sequence or via more direct C-H functionalization methods.

Reduction Chemistry of 3-Formyl Indoles to Corresponding Alcohols

A reliable and widely used method for synthesizing 3-hydroxymethyl indoles is the reduction of the corresponding 3-formyl indoles (indole-3-carboxaldehydes). This transformation is a standard carbonyl reduction that can be accomplished with high efficiency using common hydride reducing agents. libretexts.orglibretexts.org

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is safe to handle and can be used in protic solvents like ethanol (B145695) or methanol. libretexts.org It readily reduces aldehydes to primary alcohols without affecting other less reactive functional groups that might be present in the molecule. libretexts.org For more resistant carbonyl groups or when a stronger reducing agent is needed, lithium aluminum hydride (LiAlH4) is employed. libretexts.orglibretexts.org LiAlH4 is a much more powerful reducing agent but requires anhydrous conditions (typically in solvents like diethyl ether or tetrahydrofuran) and careful handling due to its violent reaction with water. libretexts.org The reaction mechanism for both reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol. libretexts.orglibretexts.org

| Reducing Agent | Solvent | Reactivity/Selectivity | Work-up | Reference |

| Sodium Borohydride (NaBH4) | Ethanol, Methanol, Water | Mild, selective for aldehydes/ketones | Simple protonation | libretexts.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF (anhydrous) | Strong, reduces most carbonyls | Careful aqueous quench | libretexts.orglibretexts.org |

Direct C3-Functionalization Strategies for Indole Alcohols

Modern synthetic methods aim to increase step economy by directly functionalizing the C3-H bond of indoles. While direct hydroxymethylation can be challenging, related C3-alkylation and alkoxymethylation reactions provide insight into feasible strategies.

A transition-metal-free, cesium carbonate/oxone®-mediated C3-alkylation of indoles with various alcohols has been developed. chemrxiv.orgchemrxiv.org This process operates through a hydrogen autotransfer-type mechanism. An initial oxidation of the reactant alcohol generates an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the electron-rich indole at the C3 position, followed by reduction of the resulting intermediate by another molecule of the starting alcohol to afford the C3-alkylated indole. chemrxiv.orgchemrxiv.org By using methanol as the alcohol reactant, this method could conceptually be adapted for direct C3-hydroxymethylation.

Another innovative approach is the three-component cascade reaction for the C3-alkoxymethylation of indoles. researchgate.netnih.gov This method combines an indole, an aldehyde (such as formaldehyde), and an alcohol under transition-metal-free conditions to directly install an alkoxymethyl group at the C3 position with high regioselectivity and yields. researchgate.netnih.gov This strategy provides a rapid and efficient entry to C3-functionalized indoles that are precursors to the desired alcohols.

Multi-Component Reactions and Cascade Processes in Indole Synthesis Relevant to this Scaffold

Multi-component reactions (MCRs) and cascade processes represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. researchgate.netrsc.org These reactions minimize waste, time, and resources by avoiding the isolation of intermediates. researchgate.netrsc.org

In the context of indole synthesis, MCRs have been extensively used to functionalize the indole core. For instance, the trimolecular condensation of indoles, aldehydes, and various activated carbonyl compounds can rapidly generate polyfunctionalized indole derivatives. acs.org A three-component reaction involving indole, formaldehyde, and an amino hydrochloride can assemble indole-fused heterocycles, demonstrating the power of MCRs in building molecular complexity from the indole scaffold. rsc.org

Cascade reactions, where multiple bond-forming events occur sequentially in one pot, are also powerful tools. researchgate.netnih.gov A cascade reaction of N-aryl-α,β-unsaturated nitrones with electron-deficient allenes provides single-step access to 3-functionalized indoles, which would otherwise require a multi-step sequence. nih.gov Such strategies, which quickly build up the core structure and install key functional groups, are highly relevant to the efficient synthesis of scaffolds like (5-bromo-1-methyl-1H-indol-3-yl)methanol. By designing a sequence where halogenation, N-alkylation, and C3-functionalization are integrated into a cascade or multi-component process, synthetic pathways can be made significantly more convergent and efficient.

Sustainable and Green Chemistry Methodologies for Indole Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic scaffolds like indoles to minimize environmental impact and enhance safety and efficiency. researchgate.net The development of sustainable methodologies for producing this compound and its precursors focuses on several key areas: the use of alternative energy sources, employment of eco-friendly solvents and catalysts, and the design of atom-economical reaction pathways. researchgate.netresearchgate.net These approaches aim to replace hazardous reagents and energy-intensive conventional methods with more benign and efficient alternatives.

Greener Synthesis of the Indole Core

The formation of the indole ring is a foundational step in the synthesis of the target scaffold. The Fischer indole synthesis, a classic and widely used method, traditionally requires strong acids and high temperatures, which presents environmental and safety challenges. rsc.org Modern green approaches have sought to mitigate these issues.

Alternative Energy Sources and Catalysts: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating indole synthesis. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. researchgate.netmdpi.com For instance, the Fischer synthesis of 5-bromo-2,3,3-trimethyl-3H-indole has been successfully performed in water with a catalytic amount of sulfuric acid under microwave heating, resulting in a quantitative yield. mdpi.com Similarly, ultrasound-assisted synthesis offers a green alternative by promoting reactions through acoustic cavitation, leading to faster, milder, and more efficient processes. researchgate.net

The use of ionic liquids (ILs) as both catalysts and solvents represents another significant advancement. researchgate.net Brønsted acidic ionic liquids are particularly effective for the Fischer indole synthesis, offering high yields, mild reaction conditions, and the potential for catalyst recycling. researchgate.nettandfonline.comrsc.org Some novel SO3H-functionalized ionic liquids have been designed to catalyze the reaction efficiently in an aqueous medium, allowing for easy separation of the indole product by simple filtration. rsc.orgrsc.org

Mechanochemistry, which involves conducting reactions in the solid state via ball milling, provides a solvent-free alternative. An environmentally friendly mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, applicable to a wide range of substrates. rsc.org Furthermore, the use of heterogeneous and recyclable nanocatalysts, such as those based on magnetic nanoparticles or modified multi-walled carbon nanotubes, offers high catalytic activity, easy separation, and reusability, aligning with green chemistry principles. nanochemres.orgacs.orgresearchgate.net

Table 1: Comparison of Green Methodologies for Indole Core Synthesis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Methodology | Catalyst/Medium | Key Advantages | Typical Reaction Time | Reference(s) |

| Microwave-Assisted Synthesis | Acetic acid, Sulfuric acid | Rapid, high yields, energy efficient | 10-15 minutes | researchgate.netmdpi.com |

| Ultrasound-Assisted Synthesis | Pd/C, Nanosilica gel | Faster reactions, milder conditions, solvent-free options | 30-60 minutes | researchgate.net |

| Ionic Liquids | Brønsted acidic ILs | Recyclable, high yields, mild conditions, can be used in water | 1-5 hours | researchgate.nettandfonline.comrsc.org |

| Mechanochemistry | Oxalic acid / Dimethylurea | Solvent-free, versatile substrate scope | 30-90 minutes | rsc.org |

| Nanocatalysis | Magnetic Fe3O4, Co–Rh nanoparticles | Recyclable, high activity, mild conditions (e.g., 1 atm H2, 25 °C) | Varies (e.g., 1-12 hours) | acs.orgresearchgate.net |

Sustainable Bromination for 5-Bromoindole Precursors

The regioselective introduction of a bromine atom at the C5 position of the indole ring is a critical step. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Green alternatives focus on using safer brominating agents and catalytic systems.

A patented green synthesis for 5-bromoindole involves a five-step sequence:

Hydrogenation: The indole five-membered ring is first reduced under low pressure.

Acetylation: The nitrogen is protected with an acetyl group.

Bromination: A "clean bromination" technique is employed.

Deacetylation: The acetyl group is removed under acidic conditions.

Oxidative Dehydrogenation: The indole ring's aromaticity is restored.

This multi-step process effectively controls the formation of unwanted bromo-isomers and utilizes milder reaction conditions, making it more suitable for industrial production and environmentally benign. google.comwipo.int

Other sustainable approaches include the use of an oxone-halide system, which generates the reactive halogenating species in situ, thereby avoiding the direct handling of hazardous halogenating agents and minimizing toxic byproducts. organic-chemistry.orgacs.org Electrochemical methods also present a promising avenue, enabling the C–H bromination of indoles without the need for transition metal catalysts or external chemical oxidants, using simple graphite (B72142) electrodes. mdpi.comresearchgate.net

Eco-Friendly N-Methylation

The methylation of the indole nitrogen is another key transformation. Conventional methylating agents like methyl iodide or dimethyl sulfate are toxic and hazardous. Dimethyl carbonate (DMC) has emerged as an excellent green alternative; it is non-toxic, biodegradable, and safe to handle. rsc.orgst-andrews.ac.uk

The N-methylation of indoles, including 5-bromoindole, has been achieved in high yields using DMC. google.com This reaction can be efficiently catalyzed by a heterogeneous and recyclable base like magnesium oxide (MgO) under microwave conditions, further enhancing its green credentials. rsc.orgresearchgate.net The use of a solid base simplifies the work-up procedure, as the catalyst can be easily removed by filtration and reused. rsc.org

Greener C3-Functionalization via Vilsmeier-Haack Reaction

Introducing the methanol group at the C3 position often begins with a formylation step, commonly achieved through the Vilsmeier-Haack reaction. This reaction traditionally uses stoichiometric amounts of phosphorus oxychloride (POCl3), which is corrosive and produces significant waste. nih.gov A significant green advancement is the development of a catalytic version of the Vilsmeier-Haack reaction. This process utilizes a P(III)/P(V)═O cycle, allowing the formylation to proceed with only a catalytic amount of the phosphorus reagent, thereby drastically reducing waste and hazard. nih.govacs.org This catalytic method provides a facile and efficient route to indol-3-carboxaldehydes, the direct precursors to the target (indol-3-yl)methanol scaffold, under mild conditions. orgsyn.org

Chemical Reactivity and Transformation Studies of 5 Bromo 1 Methyl 1h Indol 3 Yl Methanol and Analogous Indole Alcohols

Functional Group Interconversions of the Hydroxymethyl Moiety

The hydroxymethyl group at the C3 position is a primary alcohol and is therefore amenable to a variety of classical transformations, including oxidation and nucleophilic substitution.

The oxidation of the C3-hydroxymethyl group provides a direct route to 3-formylindoles (aldehydes) and indole-3-carboxylic acids, which are valuable synthetic intermediates. The choice of oxidant and reaction conditions determines the final oxidation state.

Milder oxidizing agents are employed to convert the primary alcohol to the corresponding aldehyde, 5-bromo-1-methyl-1H-indole-3-carbaldehyde. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, often performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net More vigorous oxidation is required to form the carboxylic acid, 5-bromo-1-methyl-1H-indole-3-carboxylic acid. This can be achieved using stronger oxidizing agents like chromium trioxide (CrO₃) in acetic acid or potassium permanganate (B83412) (KMnO₄). researchgate.net The N-methylation of the indole (B1671886) ring prevents potential side reactions that can occur on the indole nitrogen under certain oxidative conditions.

| Starting Material | Reagent(s) | Product | Product Class |

| (5-Bromo-1-methyl-1H-indol-3-yl)methanol | Pyridinium chlorochromate (PCC) | 5-Bromo-1-methyl-1H-indole-3-carbaldehyde | Aldehyde (Carbonyl) |

| This compound | Chromium trioxide (CrO₃), Acetic Acid | 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | Carboxylic Acid |

The hydroxyl group of this compound is a poor leaving group and must be activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a more reactive electrophile, such as an indol-3-ylmethyl halide or sulfonate ester, in situ. However, these (1H-indol-3-yl)methyl electrophiles are known to be highly unstable and prone to dimerization or oligomerization. nih.gov

To overcome this instability, modern synthetic methods utilize microflow technologies. nih.gov These systems allow for the rapid generation of the electrophile (e.g., using PBr₃ or SOCl₂) and immediate subsequent reaction with a nucleophile under precisely controlled time and temperature conditions. nih.gov This approach minimizes the decomposition of the reactive intermediate and enables a wide range of nucleophilic substitutions with various nucleophiles, including azides, cyanides, and thiols. nih.gov

Esterification and etherification follow similar principles.

Esterification: Reaction with a carboxylic acid (under acidic catalysis, e.g., Fischer esterification) or, more commonly, with a more reactive acyl halide or anhydride, yields the corresponding ester.

Etherification: This can be achieved under acidic conditions with an excess of an alcohol or, more efficiently, via a Williamson ether synthesis pathway. This involves deprotonating the hydroxymethyl group with a strong base to form an alkoxide, which then reacts with an alkyl halide.

| Reaction Type | Nucleophile | Reagent for OH Activation | Product Type |

| Substitution | Sodium azide (B81097) (NaN₃) | Thionyl chloride (SOCl₂) | 3-(Azidomethyl)indole |

| Substitution | Potassium cyanide (KCN) | Phosphorus tribromide (PBr₃) | 3-(Cyanomethyl)indole |

| Esterification | Acetic anhydride | Pyridine (catalyst) | 3-(Acetoxymethyl)indole |

| Etherification | Sodium methoxide (B1231860) (NaOCH₃) | (Forms alkoxide directly) | 3-(Methoxymethyl)indole |

Reactivity of the Aryl Bromide Substituent

The bromine atom at the C5 position of the indole ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and they are highly effective for functionalizing aryl bromides like the one present in this compound. tezu.ernet.in

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov This allows for the introduction of various aryl, heteroaryl, alkyl, and vinyl groups at the C5 position. nih.gov

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. nanochemres.orgresearchgate.net This reaction is the most common method for synthesizing arylalkynes and provides a direct route to installing an sp-hybridized carbon substituent onto the indole core. researchgate.net Advanced catalytic systems, such as palladium nanoparticles immobilized on DNA-modified carbon nanotubes, have been developed to facilitate these couplings in environmentally friendly solvents under mild conditions. nanochemres.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | C-C Bond Formed |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | sp²-sp² |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | sp²-sp |

Nucleophilic Aromatic Substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SₙAr mechanism is a two-step process involving the addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov

This mechanism, however, is generally inefficient for unactivated aryl halides. For the reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. nih.gov The 5-bromo-1-methyl-1H-indole system lacks such strong activation, making the SₙAr pathway unfavorable compared to transition metal-catalyzed cross-coupling. While recent studies have identified concerted SₙAr mechanisms where bond formation and bond breaking occur in a single step, these are also typically observed in specifically activated or electron-deficient heterocyclic systems. nih.govacs.orgrsc.org Therefore, direct substitution of the bromine via an SₙAr mechanism on this compound is not a synthetically viable strategy under standard conditions.

Transformations of the N1-Methylated Indole System

This "protection" offers several synthetic advantages:

Prevents N-H Reactivity: It prevents unwanted side reactions at the nitrogen during oxidation, substitution, or coupling reactions targeting other parts of the molecule.

Modulates Electronic Properties: The methyl group is a weak electron-donating group, which subtly influences the nucleophilicity of the indole ring system.

Ensures Regioselectivity: In reactions involving electrophilic attack on the indole ring, the N1 position is blocked, simplifying the regiochemical outcome.

The N-methyl group itself is generally chemically inert and stable under a wide range of reaction conditions, including those used for cross-coupling and hydroxymethyl group transformations. While N-demethylation is possible, it requires harsh conditions or specific reagents and is not a common transformation in a synthetic sequence. In some complex molecular rearrangements, N-methylated heterocyclic salts can be transformed into new ring systems, such as the conversion of N-methylated oxazolium salts into hydroindoles, but this represents a wholesale transformation of the heterocyclic core rather than a simple modification of the N-methyl group. nih.gov

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole nucleus is a π-excessive heteroaromatic system, which makes it highly reactive towards electrophilic attack. The preferred site for electrophilic substitution on the indole ring is typically the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion. However, in the case of this compound and analogous indole alcohols where the C3 position is already substituted with a hydroxymethyl group, electrophilic attack is directed to other positions on the ring.

The regioselectivity of electrophilic aromatic substitution on such 3-substituted indoles is influenced by the electronic effects of the substituents on both the pyrrole (B145914) and benzene (B151609) rings. The N-methyl group is an activating group, donating electron density to the indole system. The 5-bromo substituent, being a halogen, exhibits a dual electronic effect: it is deactivating due to its electron-withdrawing inductive effect (-I) but ortho-, para-directing due to its electron-donating resonance effect (+M).

In general, for 3-substituted indoles, the next site of electrophilic attack is often the C2 position of the pyrrole ring or positions on the benzene ring (C4, C5, C6, and C7). However, substitution at C2 is less common for many electrophiles due to the disruption of the pyrrolic aromaticity. Consequently, electrophilic substitution predominantly occurs on the benzene portion of the indole ring.

For this compound, the directing effects of the N-methyl and 5-bromo groups must be considered. The N-methyl group activates the entire ring but preferentially directs to the C2, C4, and C6 positions. The 5-bromo group deactivates the benzene ring but directs incoming electrophiles to the ortho (C4, C6) and para (not applicable) positions relative to itself. The interplay of these effects, along with the steric hindrance from the existing substituents, will determine the final substitution pattern.

Detailed research findings on analogous compounds indicate that bromination of 1-substituted-3-acetylindoles in acetic acid or dioxane results in substitution at the C6-position. This suggests that for this compound, further electrophilic substitution would likely occur at one of the available positions on the benzene ring, with the C4 and C6 positions being the most probable sites of attack, influenced by the directing effects of both the N-methyl and 5-bromo substituents.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Indoles

| Starting Material | Reagent/Conditions | Position of Substitution | Product | Reference |

| 1-Substituted-3-acetyl-5-hydroxy-2-methylindole | Bromine in acetic acid | C6 | 6-Bromo-1-substituted-3-acetyl-5-hydroxy-2-methylindole | |

| 3-Acetyl-1-furfuryl-5-hydroxy-2-methylindole | Acetic anhydride, Friedel-Crafts | C6 (indole) and C5 (furan) | Triacetylindole derivative | |

| N-t-Bu-BN-indole | N-Chlorosuccinimide | C3 | 3-Chloro-N-t-Bu-BN-indole | nih.gov |

| N-t-Bu-BN-indole | Acetyl chloride, Et2AlCl | C3 | 3-Acetyl-N-t-Bu-BN-indole | nih.gov |

Dearomatization Reactions and Their Synthetic Utility

Dearomatization of indoles is a powerful strategy for the synthesis of three-dimensional indolines and other complex heterocyclic frameworks that are prevalent in natural products and pharmaceuticals. rsc.org These reactions disrupt the aromaticity of the indole ring to introduce new stereocenters and functionalities. Indole alcohols, including this compound and its analogs, can serve as precursors for dearomatization reactions, often through the generation of an indole-3-methanol-derived electrophile or through reactions that directly engage the indole nucleus.

One common approach to the dearomatization of indoles involves the reaction with electrophiles or oxidants. For indole-3-methanols, acid-catalyzed dehydration can generate a reactive vinylindoleninium species, which can then be trapped by nucleophiles, leading to dearomatized products.

Recent advancements in dearomatization methodologies have highlighted the use of transition metal catalysis and photocatalysis. For instance, ruthenium-catalyzed intermolecular dearomatization of indoles with allylic alcohols proceeds through a cascade sequence involving allylic dearomatization, cyclization, and allylic amination. rsc.org This demonstrates the potential for indole alcohols to participate in dearomative transformations.

Furthermore, photocatalytic hydroboration has been developed for the diastereoselective dearomatization of 3-substituted indoles, yielding boryl indolines. nih.gov This method utilizes a photocatalyst in combination with a hydrogen atom transfer (HAT) catalyst and a base to achieve the desired transformation. nih.gov While not directly demonstrated on this compound, the principles of these reactions are applicable to a wide range of substituted indoles.

The synthetic utility of these dearomatization reactions is significant, providing access to a diverse array of complex molecules with potential biological activity. The resulting indolines can be further functionalized, making them valuable intermediates in organic synthesis.

Table 2: Examples of Dearomatization Reactions of Indole Derivatives

| Indole Substrate | Reagents/Catalyst | Reaction Type | Product Type | Reference |

| 3-Substituted indole | NHC-borane, CN-V photocatalyst, ArSH, K2CO3 | Photocatalytic hydroboration | trans-Hydroboration product (boryl indoline) | nih.gov |

| Indoles | Allylic alcohols, Ru-complex, TsOH·H2O | Ru-catalyzed intermolecular dearomatization | Allylated and cyclized indoline (B122111) derivatives | rsc.org |

| Indoles | Iodine(I/III) catalyst | Catalytic, dearomative 2,3-difluorination | 2,3-Difluorinated indolines | chemrxiv.org |

Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 1 Methyl 1h Indol 3 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (5-bromo-1-methyl-1H-indol-3-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton in the molecule.

The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the indole (B1671886) ring. The proton at the C2 position is expected to appear as a singlet, characteristic of its position on the pyrrole (B145914) ring adjacent to the nitrogen and the C3 substituent. The protons on the benzene (B151609) ring (H4, H6, and H7) will exhibit splitting patterns consistent with their coupling relationships. Specifically, H4 would likely appear as a doublet, H6 as a doublet of doublets, and H7 as a doublet.

The N-methyl group (N-CH₃) should produce a sharp singlet, typically in the range of 3.7-3.8 ppm. The methylene (B1212753) protons of the hydroxymethyl group at the C3 position (-CH₂OH) would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself (-OH) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2 | ~7.2-7.3 | Singlet (s) |

| H-4 | ~7.8-7.9 | Doublet (d) |

| H-6 | ~7.2-7.3 | Doublet of Doublets (dd) |

| H-7 | ~7.4-7.5 | Doublet (d) |

| N-CH₃ | ~3.75 | Singlet (s) |

| C(3)-CH₂OH | ~4.8-4.9 | Singlet (s) or Doublet (d) |

Note: The expected values are based on typical chemical shifts for similar indole derivatives and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum would show nine distinct carbon signals. The carbon atom attached to the bromine (C5) would be identifiable, as would the other aromatic carbons. The chemical shifts of the carbons in the benzene portion of the indole ring (C4, C5, C6, C7, C3a, C7a) provide confirmation of the substitution pattern. The carbons of the pyrrole ring (C2 and C3) have characteristic shifts, with C3 typically being more shielded than C2. The N-methyl carbon (N-CH₃) and the hydroxymethyl carbon (-CH₂OH) would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125-126 |

| C3 | ~110-111 |

| C3a | ~128-129 |

| C4 | ~124-125 |

| C5 | ~113-114 |

| C6 | ~122-123 |

| C7 | ~111-112 |

| C7a | ~135-136 |

| N-CH₃ | ~32-33 |

Note: The expected values are based on typical chemical shifts for similar indole derivatives and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)mdpi.com

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the coupled aromatic protons H6 and H7, and between H6 and H4, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the proton signal for H2 would correlate with the C2 carbon signal, and the methylene proton signal would correlate with the hydroxymethyl carbon signal.

Vibrational Spectroscopy Applications: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A prominent broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the indole aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol would be observed around 1000-1050 cm⁻¹. The C-Br stretching vibration typically appears at lower wavenumbers, often in the 500-600 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Primary Alcohol) | 1000-1050 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₀H₁₀BrNO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

The fragmentation pattern in the mass spectrum would provide further structural evidence. A common fragmentation pathway would be the loss of the hydroxyl group or a water molecule from the molecular ion. Another significant fragmentation would be the cleavage of the C-C bond between the indole ring and the methanol (B129727) group, leading to the formation of a stable 5-bromo-1-methyl-1H-indol-3-ylmethyl cation.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [C₁₀H₁₀⁷⁹BrNO]⁺ | 238.99 | Molecular Ion (M⁺) |

| [C₁₀H₁₀⁸¹BrNO]⁺ | 240.99 | Molecular Ion (M+2)⁺ |

| [M-OH]⁺ | 222/224 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 221/223 | Loss of water |

| [C₁₀H₉⁷⁹BrN]⁺ | 222.00 | Fragment ion |

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and MS. It would show the planarity of the indole ring system and the precise geometry of the hydroxymethyl substituent at the C3 position. Furthermore, this analysis reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which can influence the compound's physical properties. Data from related structures, such as [(5-Bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate, demonstrate that indole derivatives form ordered crystal structures stabilized by various intermolecular forces. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of 5 Bromo 1 Methyl 1h Indol 3 Yl Methanol Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can elucidate electron distribution, molecular orbital energies, and electrostatic potential, all of which are critical determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

Below is a representative table of optimized geometric parameters for a substituted indole core, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-C(methanol) | ~1.51 Å |

| Bond Length | C5-Br | ~1.90 Å |

| Bond Length | N1-C(methyl) | ~1.47 Å |

| Bond Angle | C2-C3-C(methanol) | ~128° |

| Dihedral Angle | C2-N1-C8-C7 | ~180° (planar) |

Note: These values are illustrative and based on typical parameters for substituted indoles.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and localization of these orbitals are key predictors of a molecule's electrophilic and nucleophilic behavior. taylorandfrancis.com

For (5-bromo-1-methyl-1H-indol-3-yl)methanol, the HOMO is expected to be distributed primarily over the electron-rich indole ring, making it the site for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com

Substituents play a crucial role in modulating the energies and distribution of these frontier orbitals. The electron-withdrawing bromine atom on the benzene (B151609) moiety and the electron-donating methyl and hydroxymethyl groups influence the electronic landscape of the indole system. Quantum chemical calculations can precisely map these orbitals and quantify their energy levels.

| Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). Region of likely electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). Region of likely nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. deeporigin.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the methanol (B129727) group and potentially delocalized over the π-system of the indole ring, highlighting these as key sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. Such maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reactants. nih.govrsc.org

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling allows chemists to investigate the pathways of chemical reactions, identifying intermediates and the high-energy transition states that connect them. By calculating the energy profile of a reaction, researchers can determine its feasibility, predict the major products, and understand the factors that control its rate.

For reactions involving this compound, such as substitution or oxidation, computational methods can be used to model the step-by-step mechanism. For instance, the substitution of the hydroxyl group would proceed through a protonated intermediate, and DFT calculations could be used to determine the structure and energy of the transition state for the departure of water and the subsequent attack by a nucleophile. These studies are crucial for optimizing reaction conditions and for designing synthetic routes to new indole derivatives. Computational studies on indole derivatives have become a central part of designing and developing new therapeutic agents. espublisher.comnih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations of Indole Derivatives

Molecules are not static entities; they are in constant motion, and flexible molecules can adopt multiple conformations (spatial arrangements). Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For a molecule like this compound, rotation around the C3-C(methanol) single bond is a key conformational variable.

Molecular Dynamics (MD) simulations take this analysis a step further by simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed picture of the molecule's dynamic behavior, including its conformational flexibility and its interactions with solvent molecules. mdpi.com These simulations are particularly useful for studying how indole derivatives behave in a biological environment, such as the active site of an enzyme, revealing stable binding poses and key intermolecular interactions. espublisher.com

Advanced Synthetic Applications and Utility of 5 Bromo 1 Methyl 1h Indol 3 Yl Methanol As a Building Block

Incorporation of the (5-Bromo-1-methyl-1H-indol-3-yl)methanol Moiety into Complex Molecular Architectures

There is no available scientific literature that documents the specific incorporation of the this compound moiety into complex molecular architectures. Research on related 5-bromoindole (B119039) derivatives often focuses on their synthesis from precursors like 5-bromoindole itself, rather than utilizing the pre-functionalized methanol (B129727) derivative as a starting material for building larger, complex structures.

Rational Design and Synthesis of Novel Indole-Based Heterocycles

Specific examples of the rational design and synthesis of novel indole-based heterocycles using this compound as a key precursor are not found in the current body of scientific research. While the synthesis of various indole-based heterocycles is a broad area of study, the application of this particular functionalized indole (B1671886) is not described.

Development of Diverse Compound Libraries via Parallel Synthesis and Combinatorial Chemistry

The use of this compound in the context of parallel synthesis or combinatorial chemistry to generate diverse compound libraries has not been reported. Methodologies for creating such libraries are well-established, but there are no documented instances of this specific building block being employed for this purpose.

Q & A

Q. How can researchers address discrepancies in reported synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.